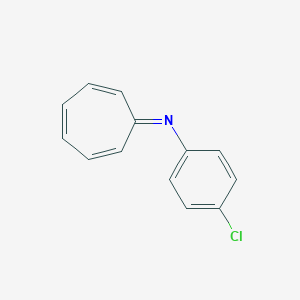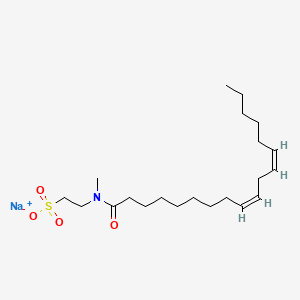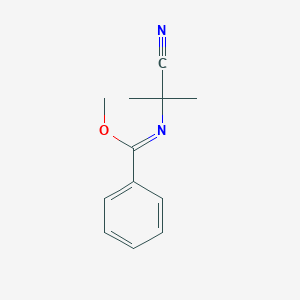![molecular formula C12H13Cl2NS2 B14513313 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate CAS No. 62603-97-8](/img/structure/B14513313.png)
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate is an organic compound that contains both chlorine and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate typically involves the reaction of 2-chloroprop-2-en-1-yl chloride with 2-(4-chlorophenyl)ethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then treated with a mixture of hydrazine hydrate and alkali to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroprop-2-en-1-yl phenyl sulfone: Similar in structure but contains a sulfone group instead of a carbamodithioate group.
Bis(2-chloroprop-2-en-1-yl)sulfide: Contains two chloropropenyl groups and a sulfide linkage.
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride: Contains a similar chloropropyl group but differs in the amine functionality.
Uniqueness
2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate is unique due to its combination of chloropropenyl and carbamodithioate functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
62603-97-8 |
|---|---|
Fórmula molecular |
C12H13Cl2NS2 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-chloroprop-2-enyl N-[2-(4-chlorophenyl)ethyl]carbamodithioate |
InChI |
InChI=1S/C12H13Cl2NS2/c1-9(13)8-17-12(16)15-7-6-10-2-4-11(14)5-3-10/h2-5H,1,6-8H2,(H,15,16) |
Clave InChI |
YPUUPLPHYQRBCC-UHFFFAOYSA-N |
SMILES canónico |
C=C(CSC(=S)NCCC1=CC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
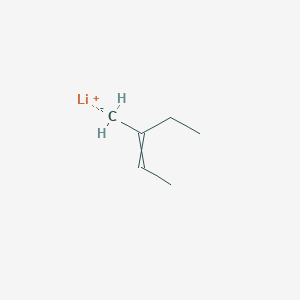

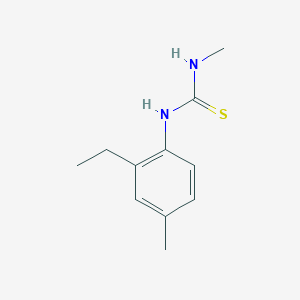
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
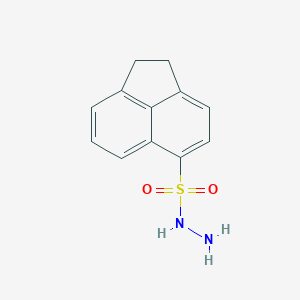


![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
